(3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine
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Overview
Description
(3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine is a chiral ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a pyrrolidine ring, allows it to coordinate with various metal centers, facilitating numerous chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine typically involves the reaction of (3R,4R)-pyrrolidine with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium(II) acetate or rhodium(III) chloride.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Requires nucleophiles or electrophiles depending on the desired substitution.
Major Products
Coordination Complexes: Metal-ligand complexes used in catalysis.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Ligands: New ligands formed through substitution reactions.
Scientific Research Applications
(3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine involves its ability to coordinate with metal centers, forming chiral metal-ligand complexes. These complexes can then participate in various catalytic cycles, promoting enantioselective transformations. The ligand’s chirality induces asymmetry in the reaction environment, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine
- (3R,4R)-1-(4-Vinylbenzoyl)-3,4-bis(diphenylphosphino)pyrrolidine
Uniqueness
(3R,4R)-(+)-Bis(diphenylphosphino)pyrrolidine is unique due to its high enantioselectivity and versatility in forming stable metal-ligand complexes. Compared to similar compounds, it offers superior performance in asymmetric catalysis, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
99135-90-7 |
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Molecular Formula |
C28H27NP2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(3R,4R)-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C28H27NP2/c1-5-13-23(14-6-1)30(24-15-7-2-8-16-24)27-21-29-22-28(27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-29H,21-22H2/t27-,28-/m1/s1 |
InChI Key |
YMRKZKDKJJCIHH-VSGBNLITSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(C(CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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